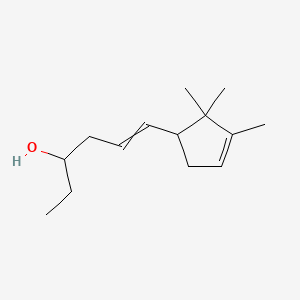
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol is a chemical compound with the molecular formula C14H24O. It is known for its colorless to pale yellow liquid form and a woody aroma with sandalwood-like notes . This compound is used in various applications, including flavorings and fragrances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol involves several steps. One common method includes the reaction of 2,2,3-trimethylcyclopent-3-en-1-yl with hex-5-en-3-ol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted cyclopentene or hexenol derivatives.
Scientific Research Applications
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on olfactory receptors and potential biological activities.
Industry: Used in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol involves its interaction with olfactory receptors, particularly OR2AT4. This interaction stimulates the receptor, leading to various biological effects such as enhanced hair growth and wound healing. The compound’s effects are mediated through pathways involving decreased apoptosis and increased production of growth factors like IGF-1 .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol: Similar structure but different functional groups.
4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol: Another similar compound with slight variations in the carbon chain.
Uniqueness
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol is unique due to its specific interaction with olfactory receptors and its applications in both biological and industrial fields. Its distinct aroma and biological activities set it apart from other similar compounds .
Properties
CAS No. |
68480-05-7 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol |
InChI |
InChI=1S/C14H24O/c1-5-13(15)8-6-7-12-10-9-11(2)14(12,3)4/h6-7,9,12-13,15H,5,8,10H2,1-4H3 |
InChI Key |
ZCPKYSNRVOTPBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=CC1CC=C(C1(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















